molecular formula C17H26N4O6S B2614632 N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-20-8

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2614632
CAS RN: 868981-20-8
M. Wt: 414.48
InChI Key: PFONWYYQHDSGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H26N4O6S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The synthesis of compounds related to N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves intricate synthetic routes to access their complex structures. For instance, Bohlmann-Rahtz heteroannulation reactions have been employed to synthesize related dimethyl sulfomycinamate, a derivative within the sulfomycin family of antibiotics, through a multi-step process highlighting the compound's potential as an intermediate in complex organic syntheses (Bagley et al., 2005). This method demonstrates the compound's utility in creating structures with potential antibiotic activity.

Molecular Modeling and Biological Applications

The relevance of N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide extends into the realm of molecular modeling and the search for new therapeutic agents. A series of novel iminothiazolidin-4-one acetate derivatives, potentially related in structural complexity and synthetic approach to the compound of interest, were synthesized and evaluated for their inhibitory activity against aldehyde and aldose reductase enzymes. These enzymes are targets for the treatment of diabetic complications, showcasing the compound's potential role in the development of new therapeutic agents (Ali et al., 2012).

Chemical Structure and Reactivity Studies

Investigations into the chemical structure and reactivity of compounds structurally similar to N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide offer insights into their potential applications. Studies on tetrahydrothiophene 1,1-dioxides fused to oxazolidin-2-one and morpholin-2-one fragments reveal the reactivity of isomeric amino alcohols towards cyclizing agents, shedding light on the synthetic versatility and potential pharmacological applications of these compounds (Palchikov et al., 2018).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O6S/c1-20(2)9-8-18-16(22)17(23)19-12-15-21(10-11-27-15)28(24,25)14-6-4-13(26-3)5-7-14/h4-7,15H,8-12H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFONWYYQHDSGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.